1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione
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Overview
Description
2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom at the 2’ position and a 4-nitrobenzyl group at the N3 position. These modifications confer unique properties to the compound, making it a valuable tool in scientific research, particularly in the fields of medicinal chemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as 2’-deoxy-2’-fluoro-beta-D-arabinofuranose.
Nucleobase Attachment: The sugar derivative is then coupled with a nucleobase, such as uracil, under conditions that promote glycosidic bond formation.
N3 Substitution: The N3 position of the nucleobase is substituted with a 4-nitrobenzyl group using a nucleophilic substitution reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and minimize by-products.
Automation: Automated synthesis equipment is used to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the nitro group, converting it to an amine.
Substitution: The fluorine atom and nitrobenzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleoside derivatives, while reduction can produce amine-substituted nucleosides .
Scientific Research Applications
2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer drugs due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells
Molecular Biology: The compound is used as a probe in nucleic acid research to study DNA and RNA interactions
Biochemistry: It serves as a tool to investigate enzyme mechanisms and nucleoside metabolism
Pharmaceutical Research: The compound is explored for its potential in developing new therapeutic agents
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine involves:
Inhibition of DNA Synthesis: The compound is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis
Induction of Apoptosis: It induces apoptosis in cancer cells by disrupting DNA replication and triggering cell death pathways
Molecular Targets: The primary molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinouridine: Similar structure but lacks the 4-nitrobenzyl group.
2’-Deoxy-2’-fluoro-N3-(benzyl)-beta-D-arabinouridine: Similar structure but lacks the nitro group on the benzyl moiety
Uniqueness
2’-Deoxy-2’-fluoro-N3-(4-nitrobenzyl)-beta-D-arabinouridine is unique due to the presence of both the fluorine atom and the 4-nitrobenzyl group. These modifications enhance its biological activity and make it a valuable tool in research and drug development .
Properties
Molecular Formula |
C16H16FN3O7 |
---|---|
Molecular Weight |
381.31 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16FN3O7/c17-13-14(23)11(8-21)27-15(13)18-6-5-12(22)19(16(18)24)7-9-1-3-10(4-2-9)20(25)26/h1-6,11,13-15,21,23H,7-8H2/t11-,13+,14-,15-/m1/s1 |
InChI Key |
AOOYPGSHBAUMFT-FAAHXZRKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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